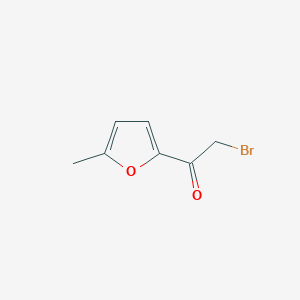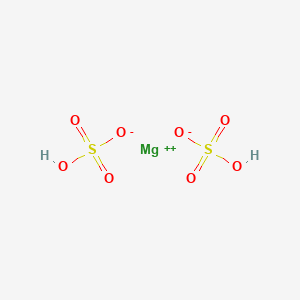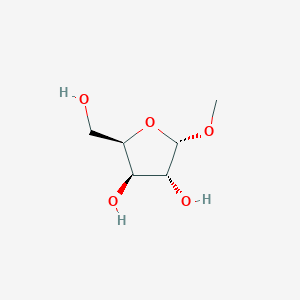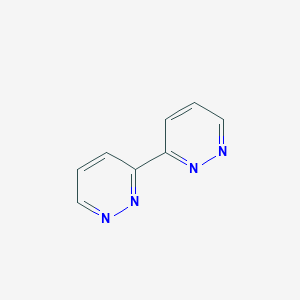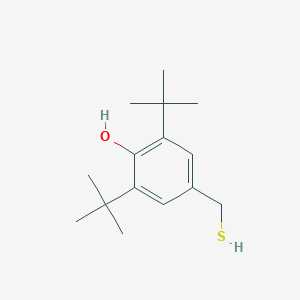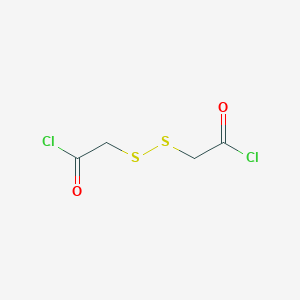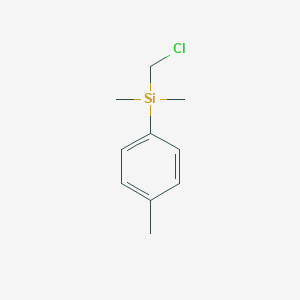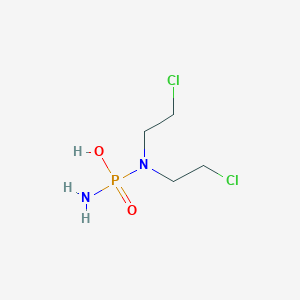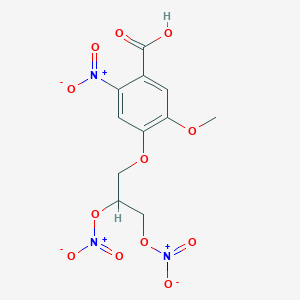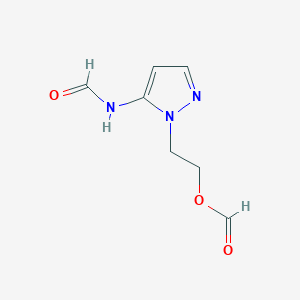
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate
Vue d'ensemble
Description
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate is a chemical compound with the molecular formula C7H9N3O3 . It is also known by other names such as 5-Formamide-1-(2-formyloxyethl)pyrazole and 5-Formamido-1-[2-(formyloxy)ethyl]pyrazole .
Synthesis Analysis
The synthesis of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate involves the reaction of 5-amino-1-(2-hydroxyethyl)pyrazole with a mixture of acetic anhydride and formic acid . The reaction mixture is stirred at 30-40°C for 1 hour, then poured into a mixture of water, tetrahydrofuran, and ethyl acetate. The organic layer is separated, and the aqueous layer is extracted with a mixture of tetrahydrofuran and ethyl acetate for three times. The organic layers are combined, dried over magnesium sulfate, and evaporated in vacuo to give 5-formamido-1-(2-formyloxyethyl)pyrazole .Molecular Structure Analysis
The molecular structure of 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate can be represented by the InChI string: InChI=1S/C7H9N3O3/c11-5-8-7-1-2-9-10(7)3-4-13-6-12/h1-2,5-6H,3-4H2,(H,8,11) . The compound has a molecular weight of 183.16 g/mol .Physical And Chemical Properties Analysis
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate has a molecular weight of 183.16 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and the monoisotopic mass of the compound is 183.06439116 g/mol . The topological polar surface area of the compound is 73.2 Ų .Applications De Recherche Scientifique
Androgen Receptor Antagonists
Pyrazole-bearing compounds, such as 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate, have been studied for their potential as androgen receptor antagonists . Androgen receptor signaling is often activated in prostate cancer cells, and blocking this signaling with antagonists is an important strategy in prostate cancer therapy .
Anti-proliferative Activity
Some pyrazole derivatives have shown higher anti-proliferative activity against certain cancer cells than existing treatments . This suggests that 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate could potentially be used in cancer treatment.
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . Therefore, 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate could potentially be used in the treatment of leishmaniasis and malaria .
Coordination Chemistry
Pyrazoles have a wide range of applications in coordination chemistry . As such, 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate could potentially be used in the synthesis of complex molecules.
Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . Therefore, 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate could potentially be used in the synthesis of organometallic compounds.
Green Synthesis
Pyrazole scaffolds have been used in green synthesis , suggesting that 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate could potentially be used in environmentally friendly chemical synthesis processes.
Safety and Hazards
Propriétés
IUPAC Name |
2-(5-formamidopyrazol-1-yl)ethyl formate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O3/c11-5-8-7-1-2-9-10(7)3-4-13-6-12/h1-2,5-6H,3-4H2,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNBFDFIEWMUBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCOC=O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00566712 | |
| Record name | 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |
CAS RN |
116856-18-9 | |
| Record name | 2-(5-Formamido-1H-pyrazol-1-yl)ethyl formate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00566712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


